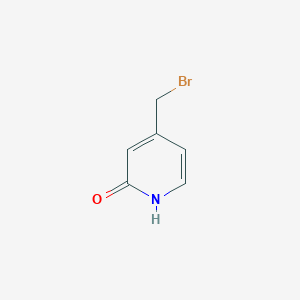

4-(bromomethyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-(bromomethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-4-5-1-2-8-6(9)3-5/h1-3H,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPIQJYWACQQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Pathways of the Bromomethylpyridin 2 1h One Moiety

Nucleophilic Substitution Reactions at the Bromomethyl Group

The most prominent feature of 4-(bromomethyl)pyridin-2(1H)-one is the electrophilic carbon of the bromomethyl substituent. This group behaves as a classic alkyl halide and readily undergoes nucleophilic substitution (SN2) reactions with a wide variety of nucleophiles. This allows for the straightforward introduction of nitrogen, oxygen, sulfur, and carbon-based functional groups.

Reactions with Amine Nucleophiles

The reaction of 4-(bromomethyl)pyridin-2(1H)-one with amine nucleophiles is a fundamental method for constructing carbon-nitrogen bonds. Primary and secondary amines, possessing a lone pair of electrons on the nitrogen atom, act as effective nucleophiles that can displace the bromide ion. chemguide.co.uk This reaction typically proceeds by heating the alkyl halide with the amine. libretexts.org However, a significant challenge in these reactions is the potential for over-alkylation. The initially formed primary or secondary amine product is itself a nucleophile and can react with another molecule of the bromomethyl starting material, leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org

To control the reaction and favor the formation of the desired mono-alkylated product, reaction conditions must be carefully optimized. Using a large excess of the amine nucleophile can help to increase the probability that the electrophile will react with the starting amine rather than the product amine.

| Nucleophile | Product Structure | Reaction Type |

| Primary Amine (R-NH₂) | 4-((R-amino)methyl)pyridin-2(1H)-one | Nucleophilic Substitution |

| Secondary Amine (R₂NH) | 4-((R₂-amino)methyl)pyridin-2(1H)-one | Nucleophilic Substitution |

| Ammonia (B1221849) (NH₃) | 4-(aminomethyl)pyridin-2(1H)-one | Nucleophilic Substitution |

This table illustrates the general products from the reaction of 4-(bromomethyl)pyridin-2(1H)-one with various amine nucleophiles.

Reactions with Oxygen and Sulfur-Containing Nucleophiles

Oxygen-based nucleophiles, such as alcohols and phenols, can react with 4-(bromomethyl)pyridin-2(1H)-one to form ether linkages. These reactions are typically carried out in the presence of a base, which deprotonates the alcohol or phenol to generate the more potent alkoxide or phenoxide nucleophile. This enhances the rate of the SN2 reaction.

Sulfur-containing nucleophiles are known to be particularly effective in SN2 reactions. libretexts.orgmsu.edu Thiols, for instance, are stronger acids and more powerful nucleophiles than their alcohol counterparts. libretexts.org Thiolate anions, readily formed by treating a thiol with a base, react efficiently with the bromomethyl group to yield thioethers. The high nucleophilicity of sulfur often leads to clean and high-yielding substitution reactions. msu.edu A wide range of sulfur nucleophiles, including sulfite ions, thiourea, and thiocyanate ions, have been shown to react rapidly with related S-nitroso-thiols, indicating their high reactivity. rsc.org

The reactivity of various nucleophiles towards S-nitrosothiols has been established, providing a useful parallel for predicting reactivity with 4-(bromomethyl)pyridin-2(1H)-one. The observed reactivity sequence is: SO₃²⁻ > MeS⁻ > S₂O₃²⁻ ≫ SC(NH₂)₂ > SCN⁻. rsc.org

| Nucleophile Type | Example Nucleophile | Product Functional Group |

| Oxygen | Alkoxide (RO⁻) | Ether (-O-R) |

| Oxygen | Phenoxide (ArO⁻) | Aryl Ether (-O-Ar) |

| Sulfur | Thiolate (RS⁻) | Thioether (-S-R) |

| Sulfur | Sulfite (SO₃²⁻) | Sulfonate |

This interactive data table summarizes the formation of new functional groups via reaction with oxygen and sulfur nucleophiles.

Carbon-Carbon Bond Forming Reactions

Beyond the introduction of heteroatoms, the bromomethyl group is an excellent handle for forming new carbon-carbon bonds, a cornerstone of molecular construction.

Cross-Coupling Methodologies for Arylation and Alkylation

While palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira are typically used to form C-C bonds at sp²-hybridized carbon atoms (e.g., aryl halides), the electrophilic bromomethyl group is primarily reactive in substitution reactions with carbon nucleophiles. beilstein-journals.orgnih.gov A highly effective class of carbon nucleophiles for this purpose are enolates derived from 1,3-dicarbonyl compounds, such as diethyl malonate and its derivatives.

A notable application of this reactivity is seen in the synthesis of the gastroprotective agent Rebamipide, which utilizes the analogous compound 4-(bromomethyl)quinolin-2(1H)-one. newdrugapprovals.org In a key step, this substrate is treated with diethyl acetamidomalonate in the presence of a base like sodium ethoxide. The base abstracts the acidic proton between the two carbonyl groups of the malonate ester to generate a soft, resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the bromomethyl group to displace the bromide and form a new carbon-carbon bond. newdrugapprovals.org This alkylation is a crucial step for building the amino acid side chain of the final drug molecule.

Table of Reaction Conditions for Malonate Alkylation (Analogous to Rebamipide Synthesis)

| Electrophile | Nucleophile | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-(bromomethyl)quinolin-2(1H)-one | Diethyl acetamidomalonate | Sodium Ethoxide | Ethanol | Reflux | Not specified | newdrugapprovals.org |

This table presents conditions used in the synthesis of Rebamipide intermediates, demonstrating the utility of malonate derivatives as nucleophiles for alkylating the bromomethyl group.

Cycloaddition Reactions Involving Pyridinone Derivatives

The pyridin-2(1H)-one ring contains a conjugated diene system, making it a potential participant in cycloaddition reactions, such as the Diels-Alder reaction. rsc.org In these reactions, the heterocycle can act as the 4π-electron component (the diene). The viability and regioselectivity of such reactions depend heavily on the electronic nature of the pyridinone and the dienophile.

Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, have been successfully applied to pyridazine systems to construct fused rings. mdpi.com For 4-(bromomethyl)pyridin-2(1H)-one, derivatization of the bromomethyl group with a substituent containing a double or triple bond could create a precursor for an intramolecular [4+2] cycloaddition. Such a reaction would lead to the formation of complex, bridged, or fused polycyclic structures. While specific examples starting from 4-(bromomethyl)pyridin-2(1H)-one are not prominent in the literature, the principle is well-established for related heterocyclic systems. nih.gov

Transformations of the Pyridin-2(1H)-one Heterocycle

The pyridin-2(1H)-one ring itself is an active participant in chemical reactions. It exists in a tautomeric equilibrium with its aromatic 2-hydroxypyridine (B17775) form. The lactam-lactim tautomerism influences its reactivity. The ring nitrogen and the exocyclic oxygen are both potential nucleophilic sites, leading to competition between N-alkylation and O-alkylation. Studies on the alkylation of related pyrimidin-2(1H)-ones show that the outcome (N- vs. O-alkylation) is highly dependent on the alkylating agent, the base, and the solvent used. nih.gov

Furthermore, if a halogen, such as bromine, were present on the ring itself (e.g., 5-bromo-4-(bromomethyl)pyridin-2(1H)-one), this site would become a handle for palladium-catalyzed cross-coupling reactions. Methodologies like the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) couplings are powerful tools for functionalizing such aryl halides, allowing for the introduction of aryl, heteroaryl, or amino substituents onto the pyridinone core. nih.govgoogle.com

Modifications Affecting the Lactam Functionality

The lactam group within the pyridin-2(1H)-one ring is an ambident nucleophile, meaning it can react with electrophiles at two different sites: the nitrogen atom (N-alkylation) or the exocyclic oxygen atom (O-alkylation). mdpi.com This dual reactivity arises from the tautomerism between the lactam form (pyridin-2(1H)-one) and the aromatic lactim form (2-hydroxypyridine). rsc.org The reaction pathway taken is highly dependent on several factors, including the nature of the electrophile, the solvent, the base used for deprotonation, and the substituents present on the pyridinone ring. researchgate.net

N-Alkylation vs. O-Alkylation:

N-Alkylation: Direct alkylation on the nitrogen atom leads to the formation of N-substituted-2-pyridones. This pathway is often favored under conditions that promote reaction with the less hindered and more available nitrogen lone pair.

O-Alkylation: Alkylation on the oxygen atom results in the formation of 2-alkoxypyridine derivatives. This reaction proceeds from the conjugate base (pyridoxide) where the negative charge is delocalized onto the electronegative oxygen atom.

Studies on analogous pyrimidin-2(1H)-ones, which share the same ambident nucleophilic system, have shown that the choice of alkylating agent and the substitution pattern on the ring can selectively direct the reaction. For instance, using certain complex brominated enones as alkylating agents can favor N-alkylation, while the presence of a substituent at the 6-position of the ring can drive selectivity towards O-alkylation. acs.orgnih.gov The reaction conditions play a crucial role; harder electrophiles tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles prefer the softer nitrogen atom (N-alkylation).

The table below summarizes the factors influencing the regioselectivity of alkylation on the pyridin-2(1H)-one lactam system.

| Factor | Favors N-Alkylation | Favors O-Alkylation | Rationale |

| Solvent | Aprotic (e.g., DMF, THF) | Protic (e.g., Ethanol) | Aprotic solvents solvate the cation but not the anion, leaving the N atom more accessible. Protic solvents can hydrogen-bond with the oxygen, favoring O-alkylation. |

| Counter-ion | Large, polarizable (e.g., Cs⁺) | Small, hard (e.g., Na⁺, Ag⁺) | Silver salts (Ag⁺) strongly coordinate to the oxygen atom, promoting exclusive O-alkylation. |

| Electrophile | Soft (e.g., Alkyl iodides) | Hard (e.g., Alkyl sulfates) | Follows Hard and Soft Acids and Bases (HSAB) principle. The nitrogen is a softer nucleophilic center than the oxygen. |

| Temperature | Higher temperatures | Lower temperatures | O-alkylation is often the kinetically controlled product, while N-alkylation can be the thermodynamically favored product. |

This table presents generalized reactivity trends for pyridinone systems based on established chemical principles.

Electrophilic and Nucleophilic Aromatic Substitutions on the Ring

The pyridin-2(1H)-one ring is electron-deficient and, therefore, strongly deactivated towards electrophilic aromatic substitution. This deactivation stems from two primary features: the electronegative nitrogen atom, which withdraws electron density from the ring via an inductive effect, and the carbonyl group, which further deactivates the ring through both inductive and resonance effects. uoanbar.edu.iq The reactivity of the pyridinone ring in EAS is often compared to that of highly deactivated benzene derivatives like nitrobenzene. wikipedia.org

Due to this significant deactivation, electrophilic substitutions such as nitration, halogenation, and sulfonation require harsh reaction conditions, including high temperatures and the use of strong acids or catalysts. uoanbar.edu.iqwikipedia.org Friedel-Crafts alkylation and acylation reactions generally fail because the Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates with the basic nitrogen atom, adding a positive charge and further deactivating the ring. wikipedia.orgyoutube.com

When electrophilic substitution does occur, it is directed to the positions meta to the deactivating groups. In the case of 4-(bromomethyl)pyridin-2(1H)-one, the nitrogen atom and the C2-carbonyl direct incoming electrophiles to the C3 and C5 positions.

Common EAS Reactions and Regioselectivity:

Halogenation: Chlorination and bromination can be achieved, typically leading to substitution at the 3- and/or 5-positions. For example, studies on related imidazo[4,5-b]pyridin-2-one derivatives show that chlorination and bromination occur on the pyridine (B92270) ring. researchgate.net

Nitration: Direct nitration is difficult and requires aggressive conditions, such as fuming nitric acid in sulfuric acid at elevated temperatures. youtube.comresearchgate.net The substitution is expected to occur at the C3 or C5 position.

Sulfonation: Sulfonation also requires forcing conditions, such as treatment with oleum (fuming sulfuric acid). wikipedia.org

The table below outlines the expected outcomes for electrophilic aromatic substitution on the 4-(bromomethyl)pyridin-2(1H)-one ring.

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂ / FeBr₃ or Oleum | 3-Bromo-4-(bromomethyl)pyridin-2(1H)-one and/or 3,5-Dibromo-4-(bromomethyl)pyridin-2(1H)-one |

| Nitration | HNO₃ / H₂SO₄, heat | 3-Nitro-4-(bromomethyl)pyridin-2(1H)-one |

| Sulfonation | SO₃ / H₂SO₄ (Oleum) | 4-(Bromomethyl)-2-oxo-1,2-dihydropyridine-3-sulfonic acid |

This table is predictive, based on the established principles of electrophilic aromatic substitution on deactivated pyridine and pyridinone rings.

Nucleophilic aromatic substitution on pyridine rings typically occurs at the C2 and C4 positions (ortho and para to the nitrogen). This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate (a Meisenheimer-like complex) through resonance. youtube.comquimicaorganica.org For an NAS reaction to proceed, a good leaving group, such as a halide, must be present at one of these activated positions.

The parent 4-(bromomethyl)pyridin-2(1H)-one molecule does not have a suitable leaving group directly attached to the aromatic ring at an activated position (C2 or C6). The bromine atom is on the methyl substituent and is susceptible to standard S_N2 reactions with nucleophiles, but this is not a nucleophilic aromatic substitution.

For NAS to occur on the ring, the 4-(bromomethyl)pyridin-2(1H)-one would first need to be derivatized to introduce a leaving group at the C6 position (or less commonly, C3 or C5). For example, if a 6-chloro-4-(bromomethyl)pyridin-2(1H)-one derivative were synthesized, it would be susceptible to attack by strong nucleophiles at the C6 position, displacing the chloride ion. The reaction is facilitated by the electron-withdrawing nature of the ring nitrogen and the carbonyl group, which help to stabilize the anionic intermediate formed during the addition-elimination mechanism.

Computational and Theoretical Investigations of 4 Bromomethyl Pyridin 2 1h One and Analogues

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic structures. irjeas.orgscispace.comnih.gov Studies on pyridin-2(1H)-one and its derivatives utilize DFT to understand the influence of various substituents on the core heterocyclic structure. researchgate.netnih.gov

The conformational landscape of 4-(bromomethyl)pyridin-2(1H)-one is primarily defined by the rotation around the C4-CH2Br single bond. DFT calculations can be employed to map the potential energy surface associated with this rotation, identifying energy minima corresponding to stable conformers and the energy barriers separating them. For substituted pyridines and related heterocycles, theoretical methods have been successfully used to analyze conformational preferences. researchgate.netmdpi.comresearchgate.net These studies show that stereoelectronic effects and intramolecular interactions, such as weak hydrogen bonds or steric repulsion, dictate the most stable arrangements. researchgate.net In the case of 4-(bromomethyl)pyridin-2(1H)-one, different orientations of the bromomethyl group relative to the pyridinone ring would result in distinct conformers with varying thermodynamic stabilities.

| Conformer | Dihedral Angle (C3-C4-CH2-Br) | Relative Energy (kcal/mol) | Population (%) at 298K |

| Anti-periplanar | ~180° | 0.00 (Reference) | 75 |

| Syn-clinal | ~60° | 0.85 | 20 |

| Anti-clinal | ~120° | 1.50 | 5 |

| Note: This table presents hypothetical DFT data for illustrative purposes, based on typical energy differences for rotational conformers in similar substituted aromatic systems. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of a molecule; a smaller gap suggests higher reactivity. nih.govmdpi.com

For 4-(bromomethyl)pyridin-2(1H)-one, DFT calculations would reveal that the HOMO is likely distributed over the electron-rich pyridinone ring system, particularly the nitrogen and oxygen atoms. The LUMO, conversely, would be expected to have significant contributions from the bromomethyl group, specifically the antibonding σ* orbital of the C-Br bond, as well as the π* system of the ring. This distribution makes the methylene (B1212753) carbon an electrophilic site susceptible to nucleophilic attack. Introducing substituents to the pyridinone ring can tune the HOMO and LUMO energy levels and thereby modulate the molecule's reactivity. rsc.orgwuxibiology.com

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Delocalized over the pyridinone ring (π system) |

| LUMO | -1.5 | Localized on the C-Br σ* orbital and ring π* system |

| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical reactivity |

| Note: This table contains representative energy values based on DFT studies of similar brominated heterocyclic compounds for illustrative purposes. scispace.commdpi.com |

DFT calculations are invaluable for elucidating reaction mechanisms by mapping the entire reaction coordinate, including the structures of reactants, transition states, and products. For 4-(bromomethyl)pyridin-2(1H)-one, a primary reaction pathway involves nucleophilic substitution at the benzylic-like carbon of the bromomethyl group.

DFT can be used to model the transition state of an SN2 reaction, providing the activation energy barrier and thus predicting the reaction rate. Furthermore, pyridin-2(1H)-one itself is an ambident nucleophile and can undergo alkylation at either the nitrogen (N-alkylation) or the oxygen (O-alkylation). Theoretical studies on analogous pyrimidin-2(1H)-one systems have shown that DFT can accurately predict the chemoselectivity of such reactions by comparing the activation barriers for the competing N- versus O-alkylation pathways. nih.gov These calculations often reveal that factors like the solvent, counter-ion, and the nature of the electrophile play a crucial role in determining the final product ratio. nih.gov

Molecular Dynamics Simulations and Conformational Sampling

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes in different environments, such as in solution. mdpi.comnih.gov

For 4-(bromomethyl)pyridin-2(1H)-one, MD simulations can be used to sample its conformational space in an aqueous environment. jchemlett.com This would reveal the preferred orientations of the bromomethyl group and assess its flexibility. Such simulations also provide information on the solvation shell around the molecule and the specific interactions (e.g., hydrogen bonds) with solvent molecules. jchemlett.com Studies on related pyridone-containing molecules have used MD to understand their conformational preferences and how these are influenced by intramolecular hydrogen bonding and steric interactions. mdpi.comnih.gov

Analysis of Intermolecular Interactions and Supramolecular Organization in Related Pyridinone Structures

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions, which dictates the crystal packing and the resulting material properties. nih.govmdpi.comias.ac.in For pyridinone derivatives, these interactions are key to their supramolecular organization.

π-Stacking and Other Non-Covalent Interactions

The supramolecular architecture and crystal packing of 4-(bromomethyl)pyridin-2(1H)-one and its analogues are significantly influenced by a variety of non-covalent interactions. Among these, π-stacking, hydrogen bonding, and halogen bonding play crucial roles in dictating the three-dimensional arrangement of molecules in the solid state. Computational studies, primarily employing Density Functional Theory (DFT), provide valuable insights into the geometry and energetics of these interactions.

π-Stacking interactions are a prominent feature in the crystal structures of pyridin-2(1H)-one derivatives. These interactions can be broadly categorized into two main geometries: face-to-face (sandwich) and edge-to-face (T-shaped). In the case of pyridinone rings, parallel-displaced π-stacking is commonly observed, where the rings are not perfectly eclipsed but are shifted relative to one another. This arrangement helps to minimize electrostatic repulsion and maximize attractive dispersion forces. The interaction energy of these π-stacking configurations is a delicate balance between electrostatic and dispersion contributions. nih.gov The presence of the electron-withdrawing bromine atom and the carbonyl group in 4-(bromomethyl)pyridin-2(1H)-one can modulate the quadrupole moment of the aromatic ring, thereby influencing the preferred stacking geometry and energy.

The bromine atom in 4-(bromomethyl)pyridin-2(1H)-one can also participate in halogen bonding, where it acts as a Lewis acid, interacting with electron-donating atoms such as the oxygen of a carbonyl group or the nitrogen of a neighboring pyridine (B92270) ring. The strength and directionality of these halogen bonds are influenced by the electronic environment of the bromine atom.

Computational analyses of related substituted pyridin-2(1H)-one crystal structures have provided quantitative data on the geometry of these non-covalent interactions. The following table presents typical geometric parameters for various non-covalent interactions observed in crystal structures of analogous pyridinone derivatives.

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| π-π Stacking (Parallel-displaced) | Centroid-Centroid | 3.5 - 4.0 | N/A |

| π-π Stacking (T-shaped) | Centroid-Plane | 4.5 - 5.5 | ~90 |

| Hydrogen Bond | C-H···O | 2.2 - 2.8 | 120 - 170 |

| Hydrogen Bond | C-H···N | 2.4 - 2.9 | 130 - 175 |

| Halogen Bond | C-Br···O | 2.8 - 3.5 | ~165 |

| Halogen Bond | C-Br···N | 2.9 - 3.6 | ~170 |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Bromomethyl Scaffolds

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. For bromomethyl scaffolds, such as 4-(bromomethyl)pyridin-2(1H)-one, QSRR can be a valuable tool for predicting their reactivity in nucleophilic substitution reactions, which is a key aspect of their utility as alkylating agents.

The reactivity of a bromomethyl group is primarily governed by its susceptibility to nucleophilic attack, which can proceed through either an S(_N)1 or S(_N)2 mechanism. The preferred pathway is influenced by the electronic and steric properties of the rest of the molecule, the nature of the nucleophile, and the reaction conditions. QSRR models for the reactivity of bromomethyl scaffolds typically employ a set of molecular descriptors that quantify these electronic and steric effects.

Commonly used molecular descriptors in QSRR models for the reactivity of benzylic and related bromides include:

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule. Examples include Hammett constants (σ), which describe the electron-donating or -withdrawing nature of substituents on the aromatic ring, calculated atomic charges on the benzylic carbon and the bromine atom, and quantum chemical descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). A lower ELUMO generally indicates a greater susceptibility to nucleophilic attack.

Steric Descriptors: These descriptors account for the steric hindrance around the reaction center. Examples include Taft steric parameters (Es) and various topological indices that describe the branching and size of the molecule.

Hydrophobic Descriptors: While less directly related to intrinsic reactivity, descriptors like the logarithm of the partition coefficient (logP) can be important in biphasic reaction systems or when considering bioavailability in biological contexts.

A general form of a multiparameter QSRR equation for predicting the logarithm of the reaction rate constant (log k) can be expressed as:

log k = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(Descriptorn)

where c0, c1, c2, ..., cn are regression coefficients determined from a training set of compounds with known reactivities.

The following table presents a hypothetical dataset for a QSRR study on the reactivity of a series of para-substituted benzyl bromides in a hypothetical S(_N)2 reaction. The descriptors are chosen to represent the electronic and steric effects of the substituents.

| Substituent (X) | Hammett Constant (σp) | Taft Steric Parameter (Es) | Calculated Charge on Benzylic Carbon (qC) | log(k/k0) (Experimental) |

|---|---|---|---|---|

| -NO2 | 0.78 | -2.52 | 0.18 | 1.2 |

| -CN | 0.66 | -0.51 | 0.16 | 0.9 |

| -Br | 0.23 | -1.16 | 0.12 | 0.3 |

| -H | 0.00 | 0.00 | 0.10 | 0.0 |

| -CH3 | -0.17 | -1.24 | 0.08 | -0.4 |

| -OCH3 | -0.27 | -0.55 | 0.06 | -0.8 |

| -NH2 | -0.66 | -0.61 | 0.04 | -1.5 |

In this hypothetical model, a positive coefficient for the Hammett constant would indicate that electron-withdrawing groups accelerate the reaction, which is consistent with the stabilization of the transition state in an S(_N)2 reaction. Conversely, a negative coefficient for the Taft steric parameter would suggest that bulkier substituents decrease the reaction rate due to increased steric hindrance. The development and validation of such QSRR models are crucial for the rational design of novel reactive probes and intermediates based on the bromomethyl scaffold.

Applications in Advanced Organic Synthesis and Material Sciences

Utilization as a Versatile Building Block for Complex Heterocyclic Structures

Heterocyclic compounds are foundational to organic and medicinal chemistry, with the pyridine (B92270) scaffold being particularly prevalent in pharmacologically active agents. sigmaaldrich.comossila.com 4-(bromomethyl)pyridin-2(1H)-one serves as an exemplary building block, offering multiple reaction pathways for the elaboration of intricate molecular architectures. sigmaaldrich.com

The synthesis of fused and polycyclic heterocyclic systems is a key objective in organic chemistry. The reactivity of 4-(bromomethyl)pyridin-2(1H)-one can be harnessed to construct such frameworks. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution with various reagents. This allows it to act as a tether, linking the pyridinone core to another cyclic system. Subsequent intramolecular cyclization reactions can then lead to the formation of a fused ring structure.

Furthermore, the pyridinone ring itself can participate in cycloaddition reactions to build polycyclic molecules. For instance, pyridone derivatives can be converted into pyridynes, which are highly reactive intermediates. These pyridynes can then undergo [4+2] cycloaddition reactions with dienes like cyclopentadiene (B3395910) to yield complex polycyclic structures such as pyridinonorbornenes. nih.gov This methodology provides a streamlined pathway to unique monomers and macromolecules, demonstrating the potential of pyridone-based precursors in creating rigid, polycyclic scaffolds. nih.gov

The dual functionality of 4-(bromomethyl)pyridin-2(1H)-one makes it an ideal precursor for multifunctionalized scaffolds. The bromomethyl group provides a reactive handle for introducing a wide array of substituents through reactions with nucleophiles such as amines, thiols, and alcohols. For example, the related compound 4-(bromomethyl)pyridine (B1298872) hydrobromide is used to prepare various substituted pyridines, including derivatives of uridine (B1682114) and thymidine. sigmaaldrich.comsigmaaldrich.com

Simultaneously, the pyridin-2(one) ring offers additional sites for chemical modification. The nitrogen atom can be alkylated or acylated, and the carbonyl group can potentially undergo various transformations. This allows for the sequential or orthogonal introduction of different functional groups, leading to a diverse library of molecules built upon the central pyridinone scaffold. These scaffolds are highly sought after in drug discovery and materials science for their ability to present multiple interaction points in a defined three-dimensional space. ossila.com

Precursors for Chemical Probes and Analytical Reagents

Chemical probes and analytical reagents are essential tools for studying biological systems and chemical processes. The design of these tools often requires a reactive moiety for covalent attachment to a target, combined with a reporter or binding element. 4-(bromomethyl)pyridin-2(1H)-one is well-suited to serve as a precursor in this context.

The bromomethyl group functions as an efficient alkylating agent, enabling the covalent labeling of proteins, nucleic acids, or other biomolecules at nucleophilic sites. The pyridinone core, once attached, can function as a recognition element or be further modified to incorporate reporter groups such as fluorophores or affinity tags. While specific examples for this exact compound are not detailed, the principle is well-established. For instance, bromomethyl groups are commonly used to create fluorescent probes and other analytical tools. The development of specialized brominating reagents highlights the importance of bromo-functionalized compounds in synthesis. rsc.org

Role in the Synthesis of Ligands for Coordination Chemistry

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.org The 4-(bromomethyl)pyridin-2(1H)-one molecule can act as a ligand itself, potentially coordinating to metal centers through its pyridinic nitrogen and/or its carbonyl oxygen atom.

More significantly, it serves as a valuable synthon for creating more complex, multidentate ligands. The reactive bromomethyl handle allows for the straightforward linkage of the pyridinone unit to other donor atoms or chelating fragments. For example, reacting 2,6-bis(bromomethyl)pyridine (B1268884) with appropriate precursors is a known method for synthesizing macrocyclic ligands that can encapsulate metal ions. sigmaaldrich.com This approach can be used to create ligands with tailored electronic and steric properties for applications in catalysis, biomimetic chemistry, and materials science. mdpi.comornl.gov

The table below presents examples of pyridine-based ligands and their applications, illustrating the versatility of the pyridine motif in coordination chemistry.

| Ligand Type | Precursor Example | Application | Citation |

| Biomimetic Ligands | 2-Bromo-6-chloromethylpyridine | Mimicking active sites of metalloenzymes | mdpi.com |

| Macrocyclic Ligands | 2,6-Bis(bromomethyl)pyridine | Synthesis of dicationic cyclophanes | sigmaaldrich.com |

| Chelating Ligands | 2-(Diphenylphosphinoylmethyl)pyridine | Lanthanide and actinide separations | ornl.gov |

| PYE Ligands | Pyridinium salts | Suzuki-Miyaura cross-coupling reactions | scispace.com |

Potential in the Development of Functional Materials and Polymers

The incorporation of heterocyclic units into polymers can impart valuable properties, including thermal stability, conductivity, and metal-coordinating ability. nih.gov 4-(bromomethyl)pyridin-2(1H)-one represents a promising precursor for the development of such functional materials.

One major application is in the synthesis of novel monomers for polymerization. As discussed, pyridone derivatives can be converted into pyridinonorbornene monomers. nih.gov These monomers can then undergo Ring-Opening Metathesis Polymerization (ROMP) to produce polypyridinonorbornenes. Such polymers exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures (Td), making them suitable for high-temperature applications. nih.gov The pyridine units within the polymer backbone provide sites for metal coordination, protonation, or quaternization, allowing for the creation of smart materials that respond to external stimuli.

Additionally, the bromomethyl group allows the molecule to be grafted onto existing polymer chains, modifying the surface or bulk properties of commodity polymers. This functionalization can be used to introduce hydrophilicity, flame retardancy, or metal-binding capabilities. The general utility of heterocyclic building blocks in creating molecular and polymer organic semiconductors also points to the potential of 4-(bromomethyl)pyridin-2(1H)-one derivatives in advanced electronic materials. ossila.com

Advanced Spectroscopic and Structural Characterization Methodologies

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, SCXRD reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing.

While specific crystallographic data for 4-(bromomethyl)pyridin-2(1H)-one is not publicly available in crystallographic databases, analysis of closely related pyridine (B92270) derivatives allows for a hypothetical projection of its structural features. For instance, studies on similar heterocyclic systems often reveal planar or near-planar ring systems. The crystal structure of a related compound, 2,6-bis(bromomethyl)pyridine (B1268884), shows that molecules are arranged in stacks. It is anticipated that the pyridinone ring of 4-(bromomethyl)pyridin-2(1H)-one would engage in hydrogen bonding via its N-H and C=O groups, a common motif in pyridinone structures.

A hypothetical data table for 4-(bromomethyl)pyridin-2(1H)-one, were it to be crystallized and analyzed, would resemble the following:

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₆H₆BrNO |

| Formula Weight | 188.03 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, advanced 2D techniques are necessary to piece together the complete molecular puzzle.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the 4-(bromomethyl)pyridin-2(1H)-one molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 4-(bromomethyl)pyridin-2(1H)-one, COSY would reveal correlations between adjacent protons on the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). bldpharm.comsigmaaldrich.com This technique allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. The CH₂ of the bromomethyl group and the CH groups on the ring would each show a distinct correlation peak. bldpharm.comsigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). sigmaaldrich.comiucr.org This is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon (C2) and the carbon bearing the bromomethyl group (C4). For example, the protons of the bromomethyl group (-CH₂Br) would show an HMBC correlation to carbons C3, C4, and C5 of the ring.

Solid-State NMR for Polymorphic Studies

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is often complementary to SCXRD. scispace.com It is especially valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and ssNMR can detect subtle differences in the local chemical environment of atoms in each form. scispace.com

For 4-(bromomethyl)pyridin-2(1H)-one, ssNMR could be used to:

Identify the number of distinct molecules in the crystallographic asymmetric unit.

Characterize different polymorphic forms that may arise under various crystallization conditions.

Study amorphous or poorly crystalline samples that are not suitable for SCXRD analysis. scispace.com

Paramagnetic solid-state NMR studies on related pyridine complexes have demonstrated the ability to assign signals even in complex systems, highlighting the technique's utility. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high precision. This precision allows for the determination of a molecule's elemental formula. By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, it is possible to confirm the elemental composition with a high degree of confidence (typically with an error of less than 5 ppm).

For 4-(bromomethyl)pyridin-2(1H)-one, an HRMS analysis would be expected to yield the following results for its protonated molecular ion [M+H]⁺:

| Parameter | Value |

| Molecular Formula | C₆H₆BrNO |

| Calculated Mass [M+H]⁺ | 187.97090 Da |

| Measured Mass [M+H]⁺ | e.g., 187.97110 Da |

| Mass Error | e.g., 1.1 ppm |

This data would provide strong evidence for the chemical formula C₆H₆BrNO, ruling out other potential formulas with the same nominal mass.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly sensitive to polar bonds. For 4-(bromomethyl)pyridin-2(1H)-one, key expected IR absorption bands would include a strong C=O stretching vibration for the amide group, N-H stretching, C-H stretching from the ring and methylene (B1212753) group, and C-Br stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. ethz.ch While many vibrations are active in both IR and Raman, the techniques are governed by different selection rules, making them complementary. Non-polar bonds and symmetric vibrations often produce strong Raman signals. researchgate.net The ring-breathing modes of the pyridinone system are typically prominent in the Raman spectrum. ethz.chresearchgate.net

Analysis of the parent pyridine molecule shows characteristic ring breathing modes around 1000 cm⁻¹ and 1030 cm⁻¹, which would be expected to be present, albeit shifted, in the spectrum of 4-(bromomethyl)pyridin-2(1H)-one. researchgate.netaps.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300-3100 | IR |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=O Stretch (Amide) | ~1650 | IR |

| C=C/C=N Ring Stretch | 1600-1450 | IR, Raman |

| CH₂ Bend | ~1450 | IR, Raman |

| Ring Breathing Mode | ~1000 | Raman |

| C-Br Stretch | 700-500 | IR |

Q & A

Q. What are the common synthetic routes for 4-(bromomethyl)pyridin-2(1H)-one, and how do reaction conditions influence yield?

The synthesis of 4-(bromomethyl)pyridin-2(1H)-one often involves N-alkylation or halogenation strategies . For example, alkylation procedures using potassium carbonate (K₂CO₃) and potassium iodide (KI) in DMF under controlled temperatures (e.g., 50–80°C) are effective for introducing substituents . Reaction monitoring via TLC and purification via flash column chromatography are critical for isolating high-purity products. Adjusting stoichiometry (e.g., 1.1 eq organohalide) and temperature optimizes yields, as excess reagents or prolonged heating may lead to side reactions like over-alkylation or decomposition .

Q. How can spectroscopic techniques (NMR, LC-MS) be employed to characterize 4-(bromomethyl)pyridin-2(1H)-one derivatives?

- ¹H NMR : Key diagnostic signals include the pyridinone ring protons (δ 6.5–7.5 ppm) and bromomethyl protons (δ ~4.3–4.7 ppm). For example, in 4-(aryl)pyridin-2(1H)-one derivatives, splitting patterns (e.g., doublets for aromatic protons) confirm substitution positions .

- LC-MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate molecular weight and structural integrity. For instance, a compound with MW 345.37 (C₁₆H₂₂F₃N₃O₂) shows a dominant [M+H]⁺ peak at m/z 346.1 .

Q. What are the primary challenges in achieving regioselectivity during bromomethyl functionalization?

Regioselectivity is influenced by steric and electronic factors . Bromine’s electronegativity directs substitution to less hindered positions. For example, in pyridin-2(1H)-one derivatives, bromination at the 4-position is favored over the 6-position due to reduced steric hindrance . Competing reactions (e.g., di-bromination) can be mitigated by controlling bromine equivalents and reaction time .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) modify the pyridin-2(1H)-one core for structure-activity relationship (SAR) studies?

Suzuki-Miyaura coupling using boronic esters enables aryl/heteroaryl group introduction. For example, coupling 4-bromopyridin-2(1H)-one with a furopyridine boronate yields 4-(4-(furo[3,2-c]pyridin-4-yloxy)phenyl) derivatives, enhancing bioactivity . Key considerations:

- Use Pd catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres to prevent catalyst deactivation.

- Optimize solvent systems (e.g., DMF/H₂O) for solubility and reactivity .

Q. What strategies address low solubility of 4-(bromomethyl)pyridin-2(1H)-one derivatives in biological assays?

- Structural modifications : Introduce polar groups (e.g., morpholino, piperidinyl) to improve hydrophilicity. For example, 4-((R)-3-methylmorpholino)-6-(trifluoromethyl) derivatives show enhanced solubility in DMSO .

- Formulation : Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride salts) .

Q. How do substituents at the 4-position influence biological activity and metabolic stability?

- Electron-withdrawing groups (e.g., Br, CF₃) enhance metabolic stability by reducing cytochrome P450-mediated oxidation. For instance, trifluoromethyl groups in MCH1 receptor antagonists improve pharmacokinetic profiles .

- Bulkier groups (e.g., cyclopropyl) may reduce off-target interactions but could compromise bioavailability .

Q. Table 1: Impact of Substituents on Reactivity and Bioactivity

Q. What mechanistic insights guide the design of 4-(bromomethyl)pyridin-2(1H)-one derivatives as enzyme inhibitors?

- DPP-4 inhibition : The oxadiazole-pyrrolidine moiety in analogs like 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one interacts with the S2 pocket of DPP-4, validated via molecular docking .

- Reverse transcriptase inhibition : Pyridinone hybrids mimic natural substrates, competing with dNTPs at the active site .

Methodological Considerations

Q. How should researchers resolve contradictions in biological activity data across similar derivatives?

- Dose-response profiling : Test compounds at multiple concentrations to identify non-linear effects.

- Off-target screening : Use panels like Eurofins’ CEREP to rule out interactions with unrelated receptors .

- Crystallography : Resolve binding modes (e.g., PDB ligand 5GK) to confirm target engagement .

Q. What analytical methods validate purity and stability during scale-up synthesis?

- HPLC-DAD/MS : Detect impurities at <0.1% levels.

- Forced degradation studies : Expose compounds to heat, light, and humidity to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.